molecular formula C22H17ClFN3O2S2 B2957454 N-(3-chlorophenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide CAS No. 1252886-43-3

N-(3-chlorophenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide

Cat. No. B2957454
CAS RN: 1252886-43-3
M. Wt: 473.97
InChI Key: AYOFXAUDYQASDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide is a useful research compound. Its molecular formula is C22H17ClFN3O2S2 and its molecular weight is 473.97. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Material Science Applications

One study involved the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, which include chemical structures related to the compound of interest. These polyimides exhibited high refractive indices, small birefringences, and good thermomechanical stabilities, making them suitable for applications in optoelectronics and as materials with high optical clarity (Tapaswi et al., 2015).

Biomedical Research

  • Dual Inhibitory Activity : Certain thieno[2,3-d]pyrimidine derivatives have shown potent dual inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and cellular replication. This positions such derivatives as potential therapeutics in cancer treatment, highlighting the broad therapeutic potential of similar compounds (Gangjee et al., 2008).

  • Photovoltaic Efficiency and Ligand-Protein Interactions : Studies on benzothiazolinone acetamide analogs, which share a structural similarity with the compound , have explored their light harvesting efficiency for use in dye-sensitized solar cells (DSSCs). Additionally, these compounds' interactions with biological molecules such as Cyclooxygenase 1 (COX1) were investigated, suggesting potential applications in drug development and photovoltaic technologies (Mary et al., 2020).

  • Anti-Inflammatory and Antinociceptive Activities : A related area of research involves the synthesis and pharmacological evaluation of thiazolo[3,2-a]pyrimidine derivatives for anti-inflammatory and antinociceptive activities. This underscores the compound's relevance in developing new therapeutic agents for treating inflammation and pain (Alam et al., 2010).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O2S2/c1-26(16-7-4-6-15(23)11-16)19(28)13-31-22-25-18-9-10-30-20(18)21(29)27(22)12-14-5-2-3-8-17(14)24/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOFXAUDYQASDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC=C1)Cl)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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